molecular formula C21H19N5O B11466376 4,7-dimethyl-N-(4-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

4,7-dimethyl-N-(4-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11466376
M. Wt: 357.4 g/mol
InChI Key: XJHZLAUAPHXXQB-UHFFFAOYSA-N
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Description

4,7-Dimethyl-N-(4-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[5,1-c][1,2,4]triazine core with various substituents, including dimethyl, methylphenyl, and phenyl groups.

Preparation Methods

The synthesis of 4,7-dimethyl-N-(4-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.

    Formation of the triazine ring: The pyrazole intermediate is then reacted with cyanamide or its derivatives under acidic or basic conditions to form the triazine ring.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4,7-Dimethyl-N-(4-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,7-Dimethyl-N-(4-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Chemical Biology: Researchers use this compound to study the mechanisms of action of pyrazolo[5,1-c][1,2,4]triazine derivatives and their interactions with biological macromolecules.

    Material Science: The compound’s stability and electronic properties make it useful in the development of novel materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-N-(4-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4,7-dimethyl-N-(4-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide include other pyrazolo[5,1-c][1,2,4]triazine derivatives with different substituents. These compounds share a common core structure but differ in their biological activities and applications due to variations in their substituents. Some examples of similar compounds are:

  • 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
  • 8-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
  • N-(4-Methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

4,7-dimethyl-N-(4-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H19N5O/c1-13-9-11-17(12-10-13)22-21(27)19-15(3)26-20(24-23-19)18(14(2)25-26)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,27)

InChI Key

XJHZLAUAPHXXQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C

Origin of Product

United States

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